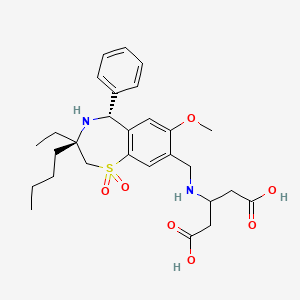
Linerixibat
描述
Linerixibat is a minimally absorbed small molecule inhibitor of IBAT administered as an oral tablet . It is being developed by GlaxoSmithKline . By blocking the resorption of bile acids in the small intestine, linerixibat reduces pruritic bile acids in circulation .
Synthesis Analysis
The synthesis of Linerixibat involves a sulfur-controlled approach . The preparation of compound 15 and compound 2 are part of the optimized process . More details about the synthesis process can be found in the referenced document .Molecular Structure Analysis
Linerixibat belongs to the class of organic compounds known as benzothiazepines . These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms) . The molecular formula of Linerixibat is C28H38N2O7S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Linerixibat include the preparation of diastereomeric sulfoxides . The reaction involves the use of toluene and acetic acid, followed by distillation and addition of fresh toluene .科学研究应用
Treatment of Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)
Linerixibat is being investigated for its efficacy and safety in treating cholestatic pruritus in patients with PBC . Cholestatic pruritus is a severe itching condition caused by bile acid buildup in the liver due to diseases like PBC. In clinical trials, Linerixibat has shown promising results in reducing the severity of this condition .
Improvement of Health-Related Quality of Life
Studies have shown that Linerixibat can potentially improve the health-related quality of life of patients with PBC . By reducing the symptoms of cholestatic pruritus, patients may experience an overall improvement in their daily living activities and mental health .
Orphan Drug for PBC Treatment
The FDA granted orphan drug designation to Linerixibat for the treatment of PBC and associated cholestatic pruritus in 2019 . This designation is given to drugs that treat rare diseases, providing certain benefits and incentives to the drug developers.
Ileal Bile Acid Transporter Inhibitor
Linerixibat is an ileal bile acid transporter inhibitor . It works by blocking the reabsorption of bile acids in the ileum, part of the small intestine. This action reduces the amount of bile acids returning to the liver, thereby potentially reducing the symptoms of cholestatic pruritus .
Potential for Expanded Access Outside Clinical Trials
An investigational treatment associated with Linerixibat is available outside the clinical trial . This means that patients who are not participating in the clinical trial may still be able to access the treatment, subject to certain conditions .
Global Research and Development
Linerixibat is being studied globally, with clinical trials conducted in multiple countries . This global approach to research and development can help gather diverse data and insights, potentially leading to more robust findings and broader applicability of the treatment.
作用机制
Target of Action
Linerixibat primarily targets the Ileal Bile Acid Transporter (IBAT) . The IBAT is a protein that plays a crucial role in the reabsorption of bile acids in the small intestine .
Mode of Action
Linerixibat, as an IBAT inhibitor , works by blocking the reabsorption of bile acids in the small intestine . This action reduces the circulation of pruritic bile acids .
Biochemical Pathways
The inhibition of IBAT by Linerixibat disrupts the enterohepatic circulation of bile acids. This disruption leads to a decrease in the reabsorption of bile acids in the ileum and a subsequent reduction in the return of bile acids to the liver . This mechanism can provide relief for patients with cholestatic pruritus in Primary Biliary Cholangitis (PBC) .
Pharmacokinetics
Linerixibat exhibits absorption-limited flip-flop kinetics, with a longer oral half-life (6-7 hours) compared to the intravenous half-life (0.8 hours) . The short intravenous half-life is consistent with high systemic clearance (61.9 L/h) and a low volume of distribution (16.3 L) . Linerixibat is minimally absorbed from the intestine, which is the site of its pharmacological action .
Result of Action
The primary result of Linerixibat’s action is the significant improvement of itch (cholestatic pruritus) in some treatment groups compared to placebo . By reducing the circulation of pruritic bile acids, Linerixibat can provide relief for patients suffering from cholestatic pruritus associated with PBC .
Action Environment
The action of Linerixibat is influenced by the environment within the gastrointestinal tract, particularly the small intestine, where it blocks the reabsorption of bile acids . The efficacy and stability of Linerixibat are likely to be influenced by factors such as the pH and the presence of other substances in the gut.
安全和危害
未来方向
Plans are underway to progress Linerixibat to Phase 3 in 2021 with the potential to be the first new treatment in 60 years for cholestatic pruritus in PBC . The GLIMMER study, which is the largest investigational study in this population to date, is evaluating the efficacy, safety, and impact on health-related quality of life of Linerixibat compared with placebo .
属性
IUPAC Name |
3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVOBIGEBDYTP-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linerixibat | |
CAS RN |
1345982-69-5 | |
| Record name | Linerixibat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2330672 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINERIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?
A1: Linerixibat is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, Linerixibat prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]
Q2: How does the reduction in serum bile acids by Linerixibat relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?
A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, Linerixibat aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with Linerixibat and the improvement in pruritus scores in PBC patients. [, , ]
Q3: What is known about the absorption, metabolism, and excretion of Linerixibat in humans?
A3: Linerixibat exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, Linerixibat is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []
Q4: How does the pharmacokinetic profile of Linerixibat contribute to its targeted action in the ileum?
A4: The minimal systemic absorption and extensive biliary/fecal excretion of Linerixibat result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.
Q5: Were there any unexpected findings regarding the metabolism of Linerixibat?
A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that Linerixibat is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.
Q6: What is the relationship between Linerixibat dose and its effect on serum bile acid levels?
A6: Studies have shown that Linerixibat reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of Linerixibat lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]
Q7: How was the optimal dose of Linerixibat for Phase 3 clinical trials determined?
A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various Linerixibat doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []
Q8: Have there been any studies investigating the long-term safety and tolerability of Linerixibat?
A8: Yes, long-term safety and tolerability studies for Linerixibat are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.
Q9: Are there any known challenges in analyzing and characterizing Linerixibat?
A9: One challenge lies in separating and quantifying the stereoisomers of Linerixibat. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of Linerixibat in various matrices.
Q10: What is the significance of understanding the structure-activity relationship (SAR) of Linerixibat?
A10: Elucidating the SAR of Linerixibat is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of Linerixibat, demonstrating the impact of specific structural features on its production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



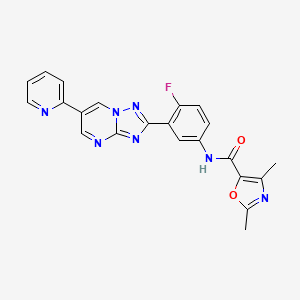
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)
![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
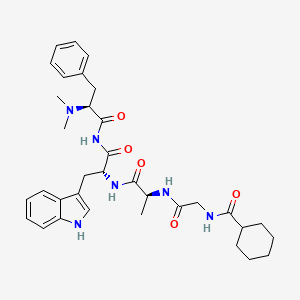

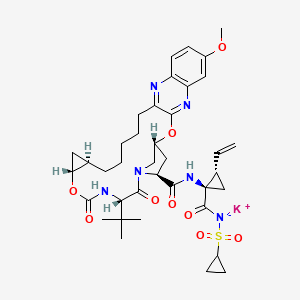
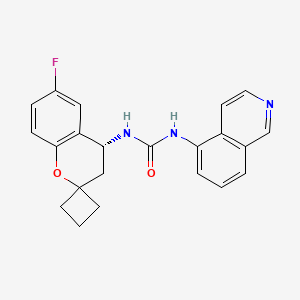
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)